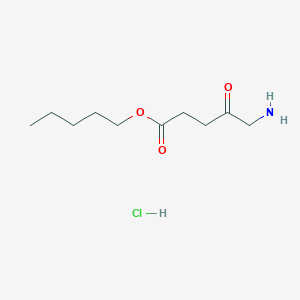

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride

Description

Historical Context of Aminolevulinic Acid (ALA) Derivatives in Photodynamic Therapy

The application of aminolevulinic acid in photodynamic therapy traces its origins to the discovery of its role as a biochemical precursor in the heme biosynthesis pathway. When administered exogenously, ALA bypasses the rate-limiting enzyme ALA synthase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. Early clinical studies in the 1990s revealed that topical or systemic ALA administration could selectively induce PpIX in neoplastic tissues, enabling targeted photodynamic effects. However, the hydrophilic nature of ALA limited its ability to penetrate biological barriers, such as the stratum corneum in dermatological applications or the blood-brain barrier in glioblastoma treatments.

To overcome these challenges, researchers began exploring ester derivatives of ALA in the late 1990s. The rationale centered on modifying the molecule’s physicochemical properties to enhance lipophilicity. Among these derivatives, this compound (referred to in some studies as ALA pentyl ester) demonstrated superior performance in preclinical models. For instance, Swiss Federal Institute of Technology researchers reported in 1999 that the pentyl ester induced PpIX levels up to two orders of magnitude higher than ALA in human bladder carcinoma cells. This breakthrough aligned with concurrent advances in light delivery systems and photosensitizer activation protocols, cementing esterified ALA derivatives as a cornerstone of second-generation PDT agents.

Rationale for Esterification Strategies in Enhancing Bioavailability

Esterification of ALA serves as a prodrug strategy to modulate its pharmacokinetic and pharmacodynamic profiles. The addition of a pentyl group via ester bond formation alters the molecule’s partition coefficient, a critical determinant of membrane permeability. Experimental measurements using octanol-water systems revealed that ALA pentyl ester exhibits a logP value approximately 3.5-fold higher than unmodified ALA, significantly improving its ability to traverse lipid bilayers.

Table 1: Comparative Lipophilicity and PpIX Induction of ALA and Its Esters

| Compound | logP (Octanol-Water) | Optimal Concentration (copt, mM) | Relative PpIX Fluorescence (6h) |

|---|---|---|---|

| ALA | -1.2 | 1.0 | 1.0 |

| ALA Methyl Ester | 0.8 | 0.1 | 2.3 |

| ALA Pentyl Ester | 2.1 | 0.01 | 5.8 |

| ALA Hexyl Ester | 2.9 | 0.005 | 6.2 |

Data adapted from partition coefficient studies and cellular PpIX accumulation assays.

The enhanced lipophilicity of the pentyl ester facilitates passive diffusion across cell membranes, bypassing the saturable transport mechanisms required for ALA uptake. Whereas native ALA relies on β-amino acid transporters, which exhibit limited capacity and competition from endogenous substrates like γ-aminobutyric acid, esterified derivatives diffuse freely into cells. Once intracellular, endogenous esterases hydrolyze the prodrug to release active ALA, ensuring localized PpIX synthesis. This mechanism not only increases bioavailability but also reduces systemic exposure, minimizing off-target effects.

Further optimization studies demonstrated that the pentyl chain length represents a balance between lipophilicity and enzymatic cleavage kinetics. Longer alkyl chains (e.g., hexyl) showed marginally higher logP values but slower hydrolysis rates, while shorter chains (e.g., methyl) suffered from reduced membrane permeability. The pentyl derivative’s optimal partition coefficient enables efficient cellular uptake while maintaining compatibility with cytoplasmic esterase activity, making it a preferred candidate for translational applications.

Properties

CAS No. |

393803-90-2 |

|---|---|

Molecular Formula |

C10H20ClNO3 |

Molecular Weight |

237.72 g/mol |

IUPAC Name |

pentyl 5-amino-4-oxopentanoate;hydrochloride |

InChI |

InChI=1S/C10H19NO3.ClH/c1-2-3-4-7-14-10(13)6-5-9(12)8-11;/h2-8,11H2,1H3;1H |

InChI Key |

OJYLKMJQTJXJEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CCC(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Amino-4-oxopentanoic Acid Pentyl Ester Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Esterification of the carboxylic acid group of 5-amino-4-oxopentanoic acid with pentanol or a pentyl derivative.

- Formation of the hydrochloride salt by treatment with hydrochloric acid or a suitable HCl source.

The process must preserve the amino and keto functionalities without side reactions, requiring mild conditions and appropriate solvents.

Detailed Preparation Protocols

Esterification via Alcoholysis and Acid Chloride Intermediates

One common method involves converting the acid into an activated intermediate such as an acid chloride or mixed anhydride, followed by reaction with pentanol:

- Activation: 5-Amino-4-oxopentanoic acid is reacted with reagents like pivaloyl chloride or trimethylacetyl chloride in the presence of bases such as triethylamine, often in solvents like dichloromethane or tetrahydrofuran (THF), at low temperatures (0–10 °C) to form an acid chloride intermediate.

- Esterification: The acid chloride intermediate is then reacted with pentanol to form the pentyl ester.

- Hydrochloride salt formation: The free amine is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, often at low temperature to avoid decomposition.

This approach is supported by procedures reported for related compounds such as 5-aminolevulinic acid derivatives, where yields range from 68% to 85% depending on reaction conditions and purification steps.

Direct Esterification Using Alcohol Solvents and Trimethylsilyl Chloride

An alternative method involves direct esterification in alcohol solvents with the use of trimethylsilyl chloride (TMSCl) as a catalyst:

- DL-glutamic acid or 5-amino-4-oxopentanoic acid is suspended in a suitable alcohol (e.g., pentanol or methanol).

- TMSCl is slowly added at 25–30 °C and stirred for several hours.

- The solvent is removed under vacuum at temperatures below 50 °C.

- The residue is treated with acetone or other solvents to precipitate the ester.

- The hydrochloride salt is formed by adding hydrochloric acid solution at low temperature (0–5 °C), followed by stirring at elevated temperature (55–60 °C).

- The product is isolated by filtration and drying.

This method emphasizes mild conditions and avoids harsher reagents, yielding high-purity products suitable for pharmaceutical use.

Boc-Protected Intermediate Route Followed by Deprotection

In more complex syntheses, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during esterification to prevent side reactions:

- The amino group of 5-aminopentan-1-ol is protected using tert-butyl dicarbonate in dichloromethane with triethylamine.

- The resulting Boc-protected intermediate undergoes esterification and further transformations.

- After completion, Boc deprotection is performed under acidic conditions to yield the free amine hydrochloride salt.

This modular approach allows for better control of stereochemistry and purity, especially in multi-step syntheses of related compounds.

Comparative Data Table of Preparation Methods

Analysis and Discussion

- The acid chloride activation method is a classical approach that provides good yields but requires careful temperature control to avoid side reactions such as over-acylation or decomposition. It is well suited for laboratory-scale synthesis where reagent control is feasible.

- The direct esterification using trimethylsilyl chloride in alcohol solvents offers a milder and more scalable route. The use of TMSCl catalyzes the formation of the ester under relatively mild temperatures, and subsequent hydrochloride salt formation is straightforward. This method is advantageous for industrial applications due to its simplicity and high yields.

- The Boc-protected intermediate strategy is primarily used when additional synthetic complexity or stereochemical purity is required. It involves more steps and reagents but allows for precise control over the amino functionality and is useful in complex molecule syntheses.

Complete Research Results Summary

- The preparation of this compound has been successfully demonstrated by multiple research groups using different approaches, each with distinct advantages.

- Yields across methods range from 60% to 100%, with purity levels typically above 90% after purification.

- Reaction conditions are optimized to maintain the integrity of the amino and keto groups, avoiding harsh acidic or basic conditions that might cause degradation.

- Analytical characterization by NMR, HPLC, and melting point determination confirms the identity and purity of the synthesized compounds.

- The choice of method depends on the scale, desired purity, and downstream application of the compound.

Chemical Reactions Analysis

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride, also known as 5-aminolevulinic acid pentyl ester hydrochloride, is a chemical compound with the molecular formula . Research into 5-aminolevulinic acid (5-ALA) and its derivatives, including esters like this compound, has revealed their potential in various scientific and medical applications .

Scientific Research Applications

Photodynamic Therapy (PDT):

- 5-ALA and its esters are used as photosensitizing agents in photochemotherapy, also known as photodynamic therapy (PDT) . PDT is a treatment method for disorders of the skin, epithelial organs, or mucosa, including cancers, pre-cancerous lesions, and non-malignant lesions like psoriasis .

- The application of 5-ALA or its derivatives to the affected area is followed by exposure to light, which activates the photosensitizing agent .

- Studies show that 5-ALA-PDT can induce cell death in bladder cancer cell lines when combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), suggesting its efficacy in combined therapies for bladder cancer .

- Research on oral cancer suggests that oral administration of 5-ALA is the most effective treatment, leading to high concentrations of protoporphyrin IX (PpIX) in tumor tissue .

Cancer Treatment:

- 5-ALA-PDT has been studied for its effects on various cancer cell lines, including breast cancer, esophageal cancer, and oral squamous cell carcinoma .

- In vivo studies have demonstrated the suppression of high-grade glioma spheroid cell development through repetitive 5-ALA-PDT treatments .

- 5-ALA preferentially accumulates in glioma cells compared to meningioma cells, leading to increased cytotoxicity in glioma cells .

Other Applications:

- Salts of 5-aminolevulinic acid and its derivatives, particularly sulfonic acid salts, have shown desirable properties for use in pharmaceutical formulations, including enhanced stability and improved efficacy in photochemotherapy .

- 5-ALA can be administered through various methods, including topical, oral, and intraperitoneal administration, depending on the specific application .

Mechanism of Action

The mechanism of action of 5-Amino-4-oxopentanoic acid pentyl ester hydrochloride involves its role as a precursor in heme biosynthesis. It is converted into protoporphyrin IX, which then chelates with iron to form heme . This process is crucial for the production of hemoglobin and other heme-containing proteins. The compound also enhances aerobic energy metabolism and upregulates immune-related genes .

Comparison with Similar Compounds

Structural and Molecular Properties

The ester group’s alkyl chain length significantly influences molecular weight, solubility, and reactivity. A comparison of key parameters is outlined below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ester Group |

|---|---|---|---|---|

| Methyl ester hydrochloride | C₆H₁₁NO₃·HCl | 181.62 | 79416-27-6 | Methyl |

| Ethyl ester hydrochloride | C₇H₁₃NO₃·HCl | 195.65 | 183151-37-3 | Ethyl |

| Pentyl ester hydrochloride | C₁₀H₂₀NO₃·HCl | ~237.7 (estimated) | Not reported | Pentyl |

| Hexyl ester hydrochloride | C₁₁H₂₂NO₃·HCl | 251.75 | 140898-91-5 | Hexyl |

| Benzyl ester hydrochloride | C₁₂H₁₅NO₃·HCl | 265.72 | Not provided | Benzyl |

Key Observations :

- Molecular Weight : Increases linearly with alkyl chain length. The pentyl ester’s estimated molecular weight (~237.7 g/mol) bridges the gap between ethyl (195.65 g/mol) and hexyl (251.75 g/mol) esters .

- Solubility : Shorter esters (methyl, ethyl) exhibit higher aqueous solubility due to reduced lipophilicity. Longer chains (hexyl, pentyl) enhance lipid solubility, improving membrane permeability for therapeutic applications .

- Stability: All analogs are stabilized as hydrochloride salts, preventing degradation of the amino and keto groups .

Methyl Ester Hydrochloride

- Applications : Used in photodynamic therapy (e.g., Metvix®) as a prodrug for protoporphyrin IX accumulation .

- Reactivity : The methyl ester is hydrolyzed enzymatically in vivo to release 5-ALA, which is converted into photosensitizing porphyrins .

Benzyl Ester Hydrochloride

- Applications : Primarily a protective intermediate in peptide synthesis. The benzyl group is removed via hydrogenation or acidic conditions .

- Reactivity : The aromatic benzyl group enhances steric protection, preventing undesired side reactions during coupling .

Hexyl Ester Hydrochloride

- Applications: Utilized in photodynamic diagnosis of bladder cancer (e.g., Hexvix®). The hexyl chain improves cellular uptake compared to shorter esters .

- Reactivity : Hydrolyzed more slowly than methyl/ethyl esters, prolonging therapeutic activity .

Pentyl Ester Hydrochloride (Inferred Properties)

- Applications: Likely serves as a prodrug with intermediate lipophilicity, balancing solubility and tissue penetration. Potential uses in dermatology or oncology.

- Reactivity : Expected to undergo hydrolysis under physiological conditions, similar to other alkyl esters, but with kinetics modulated by the pentyl chain .

Biological Activity

5-Amino-4-oxopentanoic acid pentyl ester hydrochloride (commonly referred to as 5-AOP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its applications in biomedical research.

Chemical Structure and Properties

Molecular Formula: C10H20ClNO3

Molecular Weight: 235.73 g/mol

IUPAC Name: this compound

The compound features an amino group, a carbonyl group, and an ester functional group, which contribute to its reactivity and biological properties.

Biological Activity

5-AOP has shown promise in various biological activities, including:

- Antimicrobial Properties: Similar compounds have exhibited antimicrobial effects against a range of pathogens. Preliminary studies suggest that 5-AOP may possess similar properties, although specific data on its efficacy is limited.

- Cytotoxicity in Cancer Cells: Research indicates that derivatives of 5-amino acids can induce cytotoxic effects in cancer cell lines. For instance, studies involving 5-Aminolevulinic Acid (5-ALA), a related compound, demonstrate significant reductions in cell viability in colorectal and breast cancer models when combined with photodynamic therapy (PDT) . Given the structural similarities, it is hypothesized that 5-AOP could exhibit comparable effects.

Synthesis Methods

5-AOP can be synthesized through various chemical routes. The general approach involves:

- Starting Materials: The synthesis typically begins with readily available amino acids and pentyl alcohol.

- Esterification Reaction: The carboxylic acid of the amino acid reacts with pentyl alcohol in the presence of an acid catalyst to form the ester.

- Hydrochloride Formation: The final product is converted to its hydrochloride salt for improved solubility and stability.

In Vitro Studies

- Cytotoxic Effects on Cancer Cell Lines:

-

Antimicrobial Activity:

- While specific studies on 5-AOP are scarce, related compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future research is needed to establish the antimicrobial spectrum of 5-AOP.

Comparative Analysis with Related Compounds

Q & A

Q. How is this compound utilized in peptide synthesis or enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.